3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Description
Properties
IUPAC Name |
3-amino-1-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-16-8-10-7-14(11(15)3-6-13)9-12(10)4-2-5-12/h10H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHZVVFEULVAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC12CCC2)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one, with the CAS number 2098109-64-7, is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial and antioxidant properties, as well as its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 246.33 g/mol. The compound features an amino group, which is critical for its biological activity, and a spirocyclic framework that may influence its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₂N₂O₂ |
| Molecular Weight | 246.33 g/mol |
| CAS Number | 2098109-64-7 |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. This property is attributed to its structural similarity to other known antimicrobial agents. Research indicates that compounds with similar spirocyclic structures can inhibit bacterial growth effectively.
A comparative analysis of related compounds highlights the potential of this compound in this area:
| Compound Name | CAS Number | Structural Features | Biological Activity |
|---|---|---|---|
| This compound | 2098109-64-7 | Amino group instead of chloro | Antimicrobial activity |
| 2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one | 2098134-20-2 | Chloro group | Antimicrobial properties |
| 2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one | 2098109-18-1 | Hydroxymethyl group | Antioxidant properties |
Antioxidant Activity
In addition to its antimicrobial properties, this compound has shown promise as an antioxidant. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage and contribute to various diseases. The specific mechanisms through which this compound exerts its antioxidant effects are still under investigation, but it is believed that the amino group plays a significant role in scavenging reactive oxygen species.
Case Studies and Research Findings
Recent studies have focused on the mechanism of action of compounds similar to this compound, particularly their interactions with G protein-coupled receptors (GPCRs). These receptors are vital in various physiological processes and are common targets for drug development.
A notable case study examined the binding affinity of spirocyclic compounds to specific GPCRs, revealing that modifications in the structure could significantly enhance or diminish their biological activity:
"Compounds with spirocyclic structures have demonstrated varying degrees of efficacy in modulating GPCR activity, suggesting potential therapeutic applications in neurology and immunology" .
Comparison with Similar Compounds
Data Table: Structural and Molecular Comparisons
*Calculated based on analogous structures due to lack of direct data.
Research Findings and Implications
- Synthetic Accessibility : highlights challenges in scaling production for chloro derivatives, possibly due to instability or purification hurdles.
- Biological Activity: Compounds with amino groups (e.g., CAS 1420785-78-9) are more likely to engage in target interactions, whereas chloro analogs may serve as intermediates .
- Structural Insights : Tools like SHELX and ORTEP-3 () are critical for resolving spirocyclic conformations, aiding in structure-activity relationship studies.
Preparation Methods
Starting Material Preparation
- The precursor often used is 2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one , which contains a chloro substituent amenable to nucleophilic substitution by amines to form the amino derivative.
Nucleophilic Substitution (Amination)
- The chloro group on the propanone side chain is displaced by an ammonia or amine nucleophile under controlled conditions, typically in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO).
- Potassium carbonate or triethylamine is often employed as a base to neutralize the generated hydrochloric acid and drive the reaction forward.
- Reaction temperatures range from ambient to moderate heating (~20–70 °C), with reaction times spanning from several hours to overnight to ensure complete conversion.
Reductive Amination (Alternative Route)
- An alternative approach involves the condensation of an aldehyde-functionalized azaspiro intermediate with ammonia or a primary amine, followed by reduction using sodium triacetoxyborohydride in dichloromethane.
- This method allows for selective formation of the amino group on the propanone side chain, providing good yields (17–76%) depending on substrate and conditions.
Detailed Experimental Data and Yields
Mechanistic Insights and Reaction Pathways
- The chloro substituent on the propanone side chain is a good leaving group, facilitating nucleophilic substitution by amines via an SN2 mechanism.
- Reductive amination proceeds through imine formation between the aldehyde intermediate and the amine, followed by reduction to the amine using sodium triacetoxyborohydride, a mild and selective reducing agent compatible with sensitive functional groups.
- The methoxymethyl substituent on the azaspiro ring is stable under these reaction conditions, allowing its retention throughout the synthesis.
Comparative Analysis with Related Compounds
| Compound Name | Substituent on Azaspiro Ring | Amino Group Introduction Method | Biological Activity |
|---|---|---|---|
| 3-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one | Methoxymethyl | Nucleophilic substitution or reductive amination | Antimicrobial activity |
| 2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one | Methoxymethyl | Precursor for amination | Precursor with potential biological activity |
This table highlights that the amino derivative is synthesized from the chloro precursor by substitution, confirming the synthetic route's logic and applicability.
Summary of Research Findings
- The preparation of this compound is well-documented through nucleophilic substitution of the chloro intermediate or via reductive amination of aldehyde intermediates.
- Reaction conditions are mild to moderate, employing bases like potassium carbonate or triethylamine and solvents such as DMSO, acetonitrile, or dichloromethane.
- Yields vary depending on the method and substrates but can reach up to 91% in optimized nucleophilic substitution reactions.
- The compound’s unique spirocyclic structure combined with the amino-propanone side chain confers potential biological activities, including antimicrobial properties, making the synthetic methods valuable for pharmaceutical research.
- The synthetic routes are versatile and allow for modification of substituents, enabling structure-activity relationship studies in medicinal chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
